3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole
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Overview
Description
3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound, in particular, features a piperazine ring substituted with a 2-methylbenzyl group, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole intermediate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Scientific Research Applications
3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The piperazine moiety enhances the compound’s ability to cross cell membranes and interact with intracellular targets . These interactions can lead to the inhibition of key biological processes, such as DNA replication in cancer cells or viral replication in infected cells .
Comparison with Similar Compounds
Similar compounds to 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE include other indole derivatives and piperazine-containing molecules. For example:
3-Benzyl-1H-indole: Lacks the piperazine moiety, resulting in different biological activities.
4-(2-Methylbenzyl)piperazine: Lacks the indole ring, affecting its chemical reactivity and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological functions, primarily as a plant hormone.
The uniqueness of 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE lies in its combined indole and piperazine structures, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H25N3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[[4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H25N3/c1-17-6-2-3-7-18(17)15-23-10-12-24(13-11-23)16-19-14-22-21-9-5-4-8-20(19)21/h2-9,14,22H,10-13,15-16H2,1H3 |
InChI Key |
QNWXAGVINFNQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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